N-benzyl-3-(2-bromo-4,6-dimethylphenoxy)-1-propanamine oxalate
Overview
Description
N-benzyl-3-(2-bromo-4,6-dimethylphenoxy)-1-propanamine oxalate is a useful research compound. Its molecular formula is C20H24BrNO5 and its molecular weight is 438.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.08379 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Challenges and Methodologies : Research on related compounds often involves complex synthetic routes and methodologies. For example, the preparation of substituted N-benzyl phenethylamines shows the intricacy of synthesizing benzyl-substituted compounds, highlighting the importance of specific reactions and conditions to achieve desired products (Hansen et al., 2014).
Crystal Structure Analysis : The study of the crystal structure of related compounds, such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, provides insight into the molecular interactions and stability, crucial for understanding the physicochemical properties of these molecules (Liu et al., 2008).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) : The development of analytical methods such as HPLC-MS/MS for detecting and quantifying related compounds in biological samples is crucial for understanding their pharmacokinetics, toxicity, and therapeutic potential (Poklis et al., 2014).
Applications in Material Science
Corrosion Inhibition : Research into the inhibition performances of certain derivatives for metal protection in corrosive environments exemplifies the application of related compounds in material science, showing potential for the development of new, more effective corrosion inhibitors (Chafiq et al., 2020).
Drug Synthesis and Activity
Antitumor Activity : The synthesis and biological evaluation of novel analogues bearing structural similarities for antitumor activity underscore the potential therapeutic applications of these compounds. Such studies are pivotal for drug discovery and development processes (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-benzyl-3-(2-bromo-4,6-dimethylphenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO.C2H2O4/c1-14-11-15(2)18(17(19)12-14)21-10-6-9-20-13-16-7-4-3-5-8-16;3-1(4)2(5)6/h3-5,7-8,11-12,20H,6,9-10,13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKODQVBUVGXGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCNCC2=CC=CC=C2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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